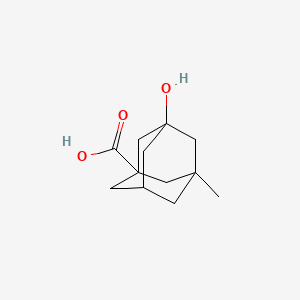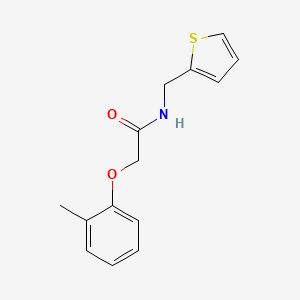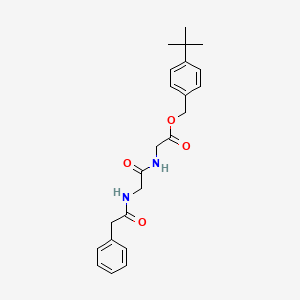
3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine, also known as MPEP, is a compound that has been extensively studied for its potential therapeutic applications. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in regulating synaptic plasticity and neurotransmitter release.
Mecanismo De Acción
3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine is a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that regulates synaptic plasticity and neurotransmitter release. By blocking mGluR5, 3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine reduces the activity of downstream signaling pathways involved in synaptic plasticity, which leads to improved cognitive function and reduced motor symptoms in neurological disorders.
Biochemical and Physiological Effects:
3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine has been shown to have a range of biochemical and physiological effects. In animal models, 3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine has been shown to improve cognitive function, reduce motor symptoms, and reduce drug-seeking behavior. 3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine has also been shown to increase protein synthesis and improve synaptic plasticity by blocking mGluR5.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine has several advantages for lab experiments, including its selectivity for mGluR5 and its ability to improve cognitive function, reduce motor symptoms, and reduce drug-seeking behavior. However, 3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine has some limitations, including its potential toxicity and the need for careful dosing to avoid side effects.
Direcciones Futuras
There are several future directions for research on 3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine. One area of focus is the development of more selective mGluR5 antagonists that can target specific signaling pathways. Another area of focus is the development of 3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine derivatives that have improved pharmacokinetic properties and reduced toxicity. Additionally, there is ongoing research on the potential therapeutic applications of 3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine in other neurological disorders, such as Alzheimer's disease and schizophrenia.
In conclusion, 3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine is a compound that has been extensively studied for its potential therapeutic applications in neurological disorders. Its selective antagonism of mGluR5 has been shown to improve cognitive function, reduce motor symptoms, and reduce drug-seeking behavior. Future research on 3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine will focus on the development of more selective and less toxic derivatives and the exploration of its potential therapeutic applications in other neurological disorders.
Métodos De Síntesis
3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine is synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the formation of the bipiperidine core followed by the introduction of the phenylethyl and methyl groups. The final product is obtained through purification using chromatography techniques.
Aplicaciones Científicas De Investigación
3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Fragile X syndrome, Parkinson's disease, and addiction. Fragile X syndrome is a genetic disorder that affects cognitive and behavioral function and is caused by the absence of a protein called FMRP. 3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine has been shown to improve cognitive function in animal models of Fragile X syndrome by blocking mGluR5, which leads to increased protein synthesis and improved synaptic plasticity. In Parkinson's disease, 3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine has been shown to reduce motor symptoms by blocking mGluR5, which regulates dopamine release. In addiction, 3-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine has been shown to reduce drug-seeking behavior by blocking mGluR5, which is involved in the reward circuitry of the brain.
Propiedades
IUPAC Name |
3-methyl-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2/c1-17-6-5-12-21(16-17)19-10-14-20(15-11-19)13-9-18-7-3-2-4-8-18/h2-4,7-8,17,19H,5-6,9-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALMFCIMTCNSMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B4980157.png)
![butyl [(anilinocarbonyl)oxy]propylcarbamate](/img/structure/B4980165.png)
![3-(3-methylphenyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4980168.png)

![(1H-benzimidazol-2-ylmethyl){[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B4980183.png)


![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methoxy-N-methylethanamine](/img/structure/B4980206.png)
![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B4980214.png)
![N-[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B4980224.png)
![4-[(1'-acetyl-1,4'-bipiperidin-4-yl)oxy]-3-chloro-N-(2-methoxyethyl)benzamide](/img/structure/B4980241.png)
![2-bromo-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4980245.png)
![4-methyl-2-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B4980264.png)
